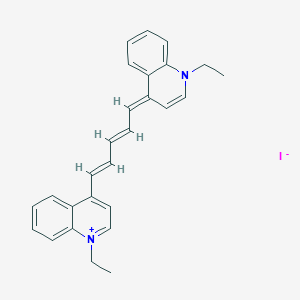

1,1'-Diethyl-4,4'-dicarbocyanine iodide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N2.HI/c1-3-28-20-18-22(24-14-8-10-16-26(24)28)12-6-5-7-13-23-19-21-29(4-2)27-17-11-9-15-25(23)27;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGZLJIBGBJNTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C/C(=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432740 | |

| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18300-31-7 | |

| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Diethyl-4,4'-dicarbocyanine iodide, commonly known as DDI, is a synthetic organic compound belonging to the cyanine dye class. Characterized by its vibrant color and strong light absorption, DDI is a crucial tool in various scientific and biomedical research fields. Its utility stems from its unique photophysical properties, which make it an excellent fluorescent probe for labeling and visualizing biological molecules and a component in advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of DDI, detailed experimental protocols for their characterization, and a summary of its applications.

Core Chemical and Physical Properties

This compound is a symmetric carbocyanine dye with a chemical formula of C₂₇H₂₇IN₂ and a molecular weight of approximately 506.42 g/mol .[1] Its structure features two quinoline heterocyclic nuclei linked by a polymethine chain, which is responsible for its characteristic light-absorbing properties in the near-infrared (NIR) region.[2]

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 1-ethyl-4-[5-(1-ethylquinolin-4-ylidene)penta-1,3-dienyl]quinolin-1-ium;iodide | PubChem |

| Synonyms | DDI, this compound | [1] |

| CAS Number | 18300-31-7 | [1][3] |

| Molecular Formula | C₂₇H₂₇IN₂ | [1][2] |

| Molecular Weight | 506.42 g/mol | [1] |

| Melting Point | 158 °C (decomposes) | [3] |

| Appearance | Solid | - |

Photophysical Properties

The photophysical properties of DDI are central to its applications. It exhibits strong absorption and emission in the near-infrared spectrum, a region where biological tissues have minimal absorbance, allowing for deeper penetration of light.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 818 nm | Ethanol | [2][4] |

| Molar Absorptivity (ε) | 213,000 M⁻¹cm⁻¹ | Ethanol | [2][4] |

| Emission Maximum (λem) | Not explicitly found | DMSO | [4] |

| Fluorescence Quantum Yield (ΦF) | 0.033 | DMSO | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of DDI's properties. The following sections outline the protocols for determining its key photophysical and physicochemical parameters.

Determination of Molar Absorptivity

The molar absorptivity (or extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using UV-Visible spectrophotometry and the Beer-Lambert law.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of DDI of a known concentration (e.g., 1 mM) in a suitable solvent such as ethanol.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan, typically from 600 nm to 900 nm for DDI.

-

Use a quartz cuvette with a 1 cm path length.

-

-

Blank Measurement: Fill the cuvette with the pure solvent (e.g., ethanol) and record the baseline absorbance.

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the most dilute DDI solution and then fill it.

-

Record the absorbance spectrum.

-

Repeat this for each of the prepared dilutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Determine the absorbance at the wavelength of maximum absorption (λmax).

-

Plot a graph of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) is calculated from the slope of the linear fit of this graph, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

-

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, using a standard with a known quantum yield, is commonly employed.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with an emission range that overlaps with DDI and a well-characterized quantum yield in the same solvent. For NIR dyes, standards like IR-125 or IR-140 can be considered.

-

Solution Preparation:

-

Prepare a series of dilute solutions of both the DDI sample and the standard in the same solvent (e.g., DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the absorption maximum of the dye.

-

Set the emission wavelength range to cover the entire fluorescence spectrum of the dye.

-

-

Spectral Acquisition:

-

Record the fluorescence emission spectrum for each of the DDI and standard solutions.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the DDI sample and the standard.

-

The quantum yield of the sample (ΦF_sample) is calculated using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where ΦF_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Assessment of Solubility

Solubility is a critical parameter for any application. A qualitative and quantitative assessment in various solvents is necessary.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

Qualitative Assessment:

-

To a small, known amount of DDI (e.g., 1 mg) in a vial, add a small volume of the solvent (e.g., 1 mL).

-

Vortex the mixture and visually inspect for dissolution.

-

If the solid dissolves, it is considered soluble. If not, it is sparingly soluble or insoluble.

-

-

Quantitative Assessment (Shake-Flask Method):

-

Prepare a saturated solution of DDI in each solvent by adding an excess amount of the dye to a known volume of the solvent in a sealed flask.

-

Agitate the flasks at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the λmax of DDI.

-

Calculate the concentration of the saturated solution using the previously determined molar absorptivity and the Beer-Lambert law, accounting for the dilution factor. This concentration represents the solubility of DDI in that solvent at that temperature.

-

Stability Testing

The stability of DDI, particularly its sensitivity to light (photostability), is crucial for its storage and use.

Methodology:

-

Sample Preparation: Prepare a solution of DDI in a relevant solvent at a known concentration.

-

Exposure Conditions:

-

Divide the solution into two sets of samples. One set will be the control, stored in the dark. The other set will be exposed to a controlled light source (e.g., a photostability chamber) with a defined light intensity and spectral distribution, following guidelines such as ICH Q1B.

-

-

Time Points: Collect aliquots from both the exposed and control samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Analyze the aliquots using a UV-Vis spectrophotometer to monitor any changes in the absorption spectrum, particularly the absorbance at λmax.

-

A decrease in absorbance over time in the light-exposed sample compared to the control indicates photodegradation.

-

-

Data Analysis:

-

Plot the percentage of remaining DDI (calculated from the absorbance) as a function of exposure time.

-

This data can be used to determine the degradation kinetics and the half-life of the dye under the specified light conditions.

-

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for determining the molar absorptivity and fluorescence quantum yield of DDI.

Logical Relationship of Physicochemical Properties

Caption: Relationship between the molecular structure and the key physicochemical properties of DDI.

Conclusion

This compound is a versatile near-infrared dye with significant potential in biomedical research and materials science. A thorough understanding of its chemical and photophysical properties is paramount for its effective application. The experimental protocols detailed in this guide provide a robust framework for the characterization of DDI, ensuring reliable and reproducible results. The provided data and workflows serve as a valuable resource for researchers and professionals working with this important fluorescent probe.

References

An In-depth Technical Guide to 1,1'-Diethyl-4,4'-dicarbocyanine iodide (CAS 18300-31-7)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

1,1'-Diethyl-4,4'-dicarbocyanine iodide is a synthetic organic compound belonging to the cyanine dye family.[1] These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The extensive delocalization of π-electrons across the conjugated system is responsible for their strong light absorption and fluorescence properties.[1][2]

This particular dicarbocyanine iodide is notable for its absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum, making it a valuable tool in various biological and technological applications where deeper tissue penetration and reduced autofluorescence are advantageous.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 18300-31-7 | [4] |

| Molecular Formula | C₂₇H₂₇IN₂ | [4] |

| Molecular Weight | 506.42 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 158 °C (decomposes) | [4] |

| Solubility | Soluble in ethanol and DMSO | [3][6] |

| Purity | Typically ≥90% | [5] |

Spectroscopic and Photophysical Properties

The defining characteristics of this compound lie in its interaction with light. Its long conjugated system results in a low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption of long-wavelength light.

Table 2: Spectroscopic Data

| Parameter | Value | Solvent | Reference |

| Maximum Absorption (λmax) | 814 - 818 nm | Ethanol | [3][4][6][7] |

| Molar Absorptivity (ε) | 213,000 L·mol⁻¹·cm⁻¹ at 818 nm | Ethanol | [3][6][7] |

| Fluorescence Maximum | ~850 nm | Ethanol | [8] |

Synthesis

The synthesis of this compound typically involves a condensation reaction. A common synthetic route is the reaction of an appropriate aldehyde with diethylmalonate or a similar compound under acidic conditions, often with heating under reflux.[1] Purification is generally achieved through recrystallization or column chromatography.[1]

Applications in Research and Development

The unique photophysical properties of this dye lend it to a variety of applications, particularly in biological imaging and materials science.

Fluorescent Imaging and Staining

As a fluorescent dye, it is employed in fluorescence microscopy and flow cytometry to visualize cellular components and processes.[1] It has an affinity for nucleic acids and proteins, allowing for their visualization.[1] Its ability to penetrate cell membranes makes it suitable for live-cell imaging.

Mitochondrial Membrane Potential Assessment

Photodynamic Therapy (PDT)

The dye has been investigated for its potential in photodynamic therapy.[7] Upon irradiation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that are toxic to cancer cells.

Laser Dyes

Due to its high molar absorptivity and fluorescence quantum yield, it is suitable for use as a laser dye, particularly for generating laser light in the near-infrared region.[7]

Organic Photodiodes (OPDs)

Recent research has explored the use of this compound as a photoactive material in organic photodiodes, demonstrating its potential in light-sensing applications, especially in the NIR spectrum.[3]

Experimental Protocols

Disclaimer: The following protocols are generalized based on the applications of similar cyanine dyes and may require optimization for specific experimental conditions.

General Staining Protocol for Fluorescence Microscopy

This protocol provides a basic framework for staining cells with this compound.

-

Prepare a Stock Solution: Dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) to make a 1-5 mM stock solution.

-

Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.

-

Staining:

-

Dilute the stock solution in an appropriate buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to a final working concentration (typically in the range of 100 nM to 1 µM).

-

Remove the culture medium from the cells and wash with PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.

-

Imaging: Mount the coverslips or view the imaging dishes using a fluorescence microscope equipped with appropriate filters for near-infrared excitation and emission.

Flow Cytometry Protocol for Mitochondrial Membrane Potential

This protocol is adapted from methods using other cationic cyanine dyes.

-

Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 2% fetal bovine serum).

-

Staining:

-

Prepare a working solution of the dye in the cell suspension buffer. The optimal concentration should be determined empirically but can be started in the nanomolar range.

-

Add the dye to the cell suspension and incubate for 15-30 minutes at 37°C in the dark.

-

-

Controls:

-

Unstained Control: Cells without any dye.

-

Positive Control (Depolarized Mitochondria): Treat cells with a mitochondrial membrane potential disruptor like CCCP (carbonyl cyanide 3-chlorophenylhydrazone) before or during staining.

-

-

Analysis: Analyze the cells on a flow cytometer equipped with a laser for excitation in the far-red spectrum (e.g., 633 nm or similar) and appropriate emission filters.

Visualizations

Caption: Workflow for cellular staining using this compound for fluorescence microscopy.

Caption: Conceptual pathway for detecting apoptosis via changes in mitochondrial membrane potential using a cationic dye.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[10] It causes skin and serious eye irritation and may cause respiratory irritation.[10]

Table 3: Hazard Information

| Hazard Statement | GHS Code |

| Toxic if swallowed | H301 |

| Toxic in contact with skin | H311 |

| Toxic if inhaled | H331 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If in eyes: Rinse cautiously with water for several minutes.

Conclusion

This compound is a versatile near-infrared cyanine dye with significant potential in various scientific and technological fields. Its strong absorption and fluorescence in the NIR region make it particularly well-suited for biological imaging applications where reduced autofluorescence and deeper tissue penetration are critical. While detailed, standardized protocols for its use are still emerging, the information provided in this guide offers a solid foundation for researchers and developers to explore its capabilities in their respective areas of interest, from fundamental cell biology to the development of advanced optical materials. As with any chemical, proper safety precautions are paramount during handling and use.

References

- 1. Buy this compound | 18300-31-7 [smolecule.com]

- 2. Solved 8. This compound is a dye | Chegg.com [chegg.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,1 -Diethyl-4,4 -dicarbocyanine iodide Dye content 90 18300-31-7 [sigmaaldrich.com]

- 5. biocompare.com [biocompare.com]

- 6. PhotochemCAD | this compound [photochemcad.com]

- 7. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]

- 10. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

Synthesis of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

1,1'-Diethyl-4,4'-dicarbocyanine iodide is a synthetic organic compound belonging to the class of cyanine dyes. These dyes are characterized by their intense coloration and are valuable in various biological and analytical applications, including fluorescence microscopy and flow cytometry, due to their ability to bind to nucleic acids and proteins.[1] This document provides a concise technical guide to the synthesis of this compound, summarizing key data and outlining the general experimental protocol.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Solvent | Reference |

| Molecular Formula | C₂₇H₂₇IN₂ | - | [1][2] |

| Molecular Weight | 506.424 g/mol | - | [3] |

| Maximum Absorption (λmax) | 818 nm | Ethanol | [1][4] |

| Molar Absorptivity (ε) | 213,000 M⁻¹cm⁻¹ | Ethanol | [4] |

Experimental Protocol: Synthesis Overview

The synthesis of this compound typically involves a condensation reaction.[1] While specific laboratory procedures can vary, a common method involves the reaction of an appropriate aromatic aldehyde with diethylmalonate or a similar compound under acidic conditions, often catalyzed by p-toluenesulfonic acid.[1] The reaction is generally carried out under reflux to drive the condensation process.[1]

General Steps:

-

Reactant Preparation: The appropriate stoichiometry of the starting materials, 1-ethyl-4-methylquinolinium iodide and a suitable polymethine bridge precursor, are dissolved in a suitable solvent, such as pyridine or ethanol.

-

Condensation Reaction: The reaction mixture is heated under reflux in the presence of a basic catalyst like piperidine to facilitate the condensation and formation of the dicarbocyanine bridge.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final product.[1]

Reaction Pathway and Experimental Workflow

The synthesis of this compound proceeds through the condensation of two quinaldinium-based heterocyclic precursors linked by a five-carbon chain. The following diagrams illustrate the generalized reaction pathway and a typical experimental workflow.

References

- 1. Buy this compound | 18300-31-7 [smolecule.com]

- 2. This compound | C27H27IN2 | CID 9914155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18300-31-7 CAS MSDS (1 1'-DIETHYL-4 4'-DICARBOCYANINE IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PhotochemCAD | this compound [photochemcad.com]

An In-depth Technical Guide to the Spectral Properties of 1,1'-Diethyl-4,4'-dicarbocyanine iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of the fluorescent dye 1,1'-Diethyl-4,4'-dicarbocyanine iodide. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques. This document details the dye's key spectral characteristics, experimental protocols for its synthesis and analysis, and a workflow for its application in flow cytometry.

Core Spectral Properties

This compound is a synthetic organic compound belonging to the cyanine dye family. These dyes are characterized by their intense color and high molar absorptivity. The spectral properties of this dye are summarized in the table below, providing a quick reference for its key quantitative characteristics.

| Property | Value | Solvent | Citation(s) |

| Molar Mass | 506.42 g/mol | - | |

| Molecular Formula | C₂₇H₂₇IN₂ | - | |

| Absorption Maximum (λmax) | 818 nm | Ethanol | |

| Molar Absorptivity (ε) | 213,000 M⁻¹cm⁻¹ | Ethanol | |

| Fluorescence Quantum Yield (ΦF) | 0.033 | DMSO |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction. While specific laboratory procedures can vary, a general and commonly employed methodology is outlined below.

Principle: The synthesis involves the condensation of an appropriate aromatic aldehyde with diethylmalonate or a similar compound under acidic conditions.

Reactants and Reagents:

-

Diethyl malonate

-

Appropriate aromatic aldehyde

-

Acidic catalyst (e.g., p-toluenesulfonic acid)

-

Organic solvent (e.g., pyridine or a similar high-boiling point solvent)

Procedure:

-

Reaction Setup: The reactants, diethyl malonate and the chosen aromatic aldehyde, are dissolved in an appropriate organic solvent in a round-bottom flask.

-

Catalysis: An acidic catalyst, such as p-toluenesulfonic acid, is added to the mixture to facilitate the condensation reaction.

-

Reflux: The reaction mixture is heated under reflux. The temperature and duration of reflux are critical parameters that depend on the specific reactants and solvent used.

-

Purification: Upon completion of the reaction, the crude product is typically purified. Common purification techniques include recrystallization from a suitable solvent or column chromatography to isolate the dye of high purity.

Measurement of Spectral Properties

The characterization of the spectral properties of this compound involves standard spectrophotometric and fluorometric techniques.

UV-Visible Absorption Spectroscopy:

Objective: To determine the absorption maximum (λmax) and the molar absorptivity (ε) of the dye.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

-

Solvent Selection: A suitable solvent, such as ethanol, is chosen in which the dye is readily soluble and that is transparent in the wavelength range of interest.

-

Preparation of Stock Solution: A stock solution of the dye is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of the solvent.

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain solutions of varying concentrations.

-

Spectrophotometric Measurement: The absorbance of each solution is measured over a specific wavelength range (e.g., 400-900 nm). A blank cuvette containing only the solvent is used as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the absorption spectrum. According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) is calculated from the slope of a plot of absorbance versus concentration.

Fluorescence Spectroscopy:

Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (ΦF).

Instrumentation: A spectrofluorometer.

Procedure:

-

Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent, such as DMSO. The concentration should be low enough to avoid inner filter effects.

-

Emission Spectrum Measurement: The sample is excited at a wavelength close to its absorption maximum, and the resulting fluorescence emission is scanned over a range of longer wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, measured under identical experimental conditions. The following equation is used for calculation:

ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for staining cells with this compound for analysis by flow cytometry. This dye is often used to assess cell viability or other cellular parameters.

Caption: Workflow for cell staining and analysis using flow cytometry.

This guide provides essential information on the spectral properties and applications of this compound. The provided data and protocols are intended to serve as a starting point for researchers, who may need to adapt and optimize these methods for their specific experimental needs.

An In-depth Technical Guide to the Applications of 1,1'-Diethyl-4,4'-dicarbocyanine iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Diethyl-4,4'-dicarbocyanine iodide, a synthetic organic compound belonging to the cyanine dye family, is a versatile molecule with significant applications across various scientific and technological domains. Characterized by its intense color and strong light absorption in the near-infrared (NIR) spectrum, this dye serves as a valuable tool in biomedical research, materials science, and photonics. This technical guide provides a comprehensive overview of the primary uses of this compound, with a focus on its roles as a fluorescent probe for biological imaging, a photosensitizer in photodynamic therapy (PDT), and a gain medium in laser systems. Detailed descriptions of its mechanism of action, relevant experimental considerations, and key photophysical data are presented to facilitate its effective application by researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a cationic polymethine dye with a chemical structure that facilitates strong absorption of light, particularly in the near-infrared region. This property is central to its diverse applications.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₇IN₂ | [1] |

| Molecular Weight | 506.42 g/mol | |

| Appearance | Green solid | [2] |

| Maximum Absorption (λmax) | ~814-818 nm (in ethanol) | |

| Molar Absorptivity (ε) | ~213,000 L·mol⁻¹·cm⁻¹ at 818 nm |

Applications in Biological Imaging and Diagnostics

The intrinsic fluorescence of this compound makes it a valuable probe in various biological imaging techniques, including fluorescence microscopy and flow cytometry.[1] Its utility stems from its ability to bind to cellular components such as nucleic acids and proteins, allowing for their visualization.[1]

Fluorescence Microscopy for Cellular and Mitochondrial Imaging

As a fluorescent dye, this compound can be employed to stain cells for visualization under a fluorescence microscope. Its long-wavelength excitation and emission properties are advantageous in reducing background autofluorescence from biological samples, thereby improving the signal-to-noise ratio.

One of its key applications in this domain is the study of mitochondrial activity.[1] The accumulation of this cationic dye within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), a critical indicator of cell health and metabolic activity. In healthy cells with a high ΔΨm, the dye will accumulate in the mitochondria, leading to a strong fluorescent signal. Conversely, in apoptotic or metabolically compromised cells, the ΔΨm is reduced, leading to decreased dye accumulation and a weaker signal.

The following is a generalized protocol and must be optimized for specific cell types and experimental conditions.

-

Cell Preparation: Culture cells on glass coverslips or in imaging-compatible microplates to an appropriate confluency.

-

Dye Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a buffered saline solution or cell culture medium to the desired working concentration. Optimal concentrations typically range from the nanomolar to low micromolar scale and should be determined empirically.

-

Staining: Remove the cell culture medium and wash the cells with a buffered saline solution. Incubate the cells with the dye-containing solution for a specific period. Incubation times may vary from 15 to 60 minutes and should be optimized.

-

Washing: After incubation, remove the staining solution and wash the cells multiple times with the buffered saline solution to remove unbound dye.

-

Imaging: Mount the coverslip on a microscope slide or directly image the microplate using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~780-820 nm, Emission: >830 nm).

Flow Cytometry

This compound can also be utilized in flow cytometry for the analysis of cellular populations.[1] By staining cells with the dye, researchers can quantify cellular fluorescence and correlate it with various cellular properties. Given its affinity for nucleic acids, it has potential applications in cell cycle analysis, where changes in DNA content can be monitored.

Caption: General workflow for flow cytometry using a fluorescent dye.

Photodynamic Therapy (PDT)

Photodynamic therapy is a promising therapeutic modality, particularly in oncology, that utilizes a photosensitizer, light, and molecular oxygen to induce cell death. This compound has been investigated for its potential in PDT due to its phototoxic properties upon light activation.

Mechanism of Action in PDT

The mechanism of PDT involves the excitation of the photosensitizer by light of a specific wavelength. In the presence of oxygen, the excited photosensitizer can initiate a cascade of photochemical reactions that produce reactive oxygen species (ROS), such as singlet oxygen and free radicals. These highly reactive species are cytotoxic and can lead to cell death through apoptosis or necrosis.

Caption: Simplified signaling pathway of Photodynamic Therapy.

Application as a Laser Dye

This compound is also recognized for its utility as a laser dye, particularly for generating laser light in the near-infrared region. Laser dyes are organic compounds that can be optically pumped to achieve a population inversion, leading to stimulated emission and laser action.

A 1972 study demonstrated that under flashlamp excitation, this compound (referred to in the study by a Kodak designation) exhibited laser action. While detailed modern performance data is scarce, this early work provides valuable insight into its potential.

| Laser Performance Parameter (Flashlamp Pumped) | Value |

| Lasing Wavelength Range | 850 nm to at least 960 nm (untuned) |

| Relative Laser Output (Compared to DTTC) | >10 times greater |

It is important to note that the efficiency and tuning range of a laser dye are highly dependent on the specific laser cavity design and the pump source used.

Use in Materials Science

The strong absorption in the near-infrared makes this compound a candidate for applications in photonic and optical materials. It has been explored as a photoactive material in organic photodiodes (OPDs). In such devices, it has demonstrated a responsivity of 22 mA/W and a detectivity of 6.57 × 10¹⁰ Jones, indicating its potential for light-sensing applications in the NIR spectrum.

Conclusion

This compound is a multifaceted cyanine dye with a range of established and emerging applications. Its strong near-infrared absorption and fluorescence are the cornerstone of its utility as a biological probe, a photosensitizer for photodynamic therapy, a gain medium for lasers, and a component in advanced optical materials. While detailed, standardized protocols for its biological applications are not as widespread as for more common dyes, its unique spectral properties present significant opportunities for further research and development, particularly in the fields of deep-tissue imaging and NIR-activated therapies. This guide serves as a foundational resource for scientists and researchers looking to harness the potential of this versatile molecule.

References

Solubility Profile of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,1'-Diethyl-4,4'-dicarbocyanine iodide, a cyanine dye with significant applications in biomedical research and diagnostics. Understanding the solubility of this compound is critical for its effective use in various experimental and developmental settings. This document summarizes available solubility data, presents a detailed experimental protocol for its determination, and illustrates the underlying workflow.

Core Topic: Solubility of this compound

This compound, with the chemical formula C₂₇H₂₇IN₂ and a molecular weight of 506.42 g/mol , is a synthetic organic dye.[1][2][3][4][5] Like many cyanine dyes, its solubility is highly dependent on the polarity of the solvent. It is known to be sparingly soluble in water, a characteristic attributed to the hydrophobic nature of its large organic structure.[1] In aqueous solutions, these dyes have a propensity to form aggregates, which can quench fluorescence and alter spectroscopic properties.[1] Conversely, it exhibits better solubility in various organic solvents.

Data Presentation: Quantitative Solubility Data

While precise quantitative solubility data for this compound is not widely published in standard chemical literature, the following table summarizes the available qualitative information and key spectroscopic properties necessary for its experimental determination.

| Solvent | Qualitative Solubility | Molar Absorptivity (ε) | Wavelength (λmax) |

| Water | Sparingly soluble | Not applicable | Not applicable |

| Ethanol | Soluble[6] | 213,000 L mol⁻¹ cm⁻¹[1] | 818 nm[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available | Data not available |

| Dimethylformamide (DMF) | Soluble | Data not available | Data not available |

Experimental Protocols: Determining Solubility via UV-Vis Spectrophotometry

The solubility of this compound can be quantitatively determined using UV-Vis spectrophotometry, leveraging the Beer-Lambert law. This method is based on the direct relationship between the absorbance of light and the concentration of the absorbing species in a solution.

Objective: To determine the saturation solubility of this compound in a given solvent (e.g., ethanol).

Materials:

-

This compound

-

Solvent of interest (e.g., analytical grade ethanol)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container.

-

Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Preparation for Measurement:

-

Allow the saturated solution to stand undisturbed for a sufficient time to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.2 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high absorbance readings due to light scattering.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 818 nm in ethanol.[1]

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The slope of this line will be equal to the molar absorptivity (ε) multiplied by the path length (l), which is typically 1 cm.

-

-

Measurement of the Saturated Solution:

-

The filtered saturated solution will likely have a very high absorbance. Therefore, it needs to be diluted to fall within the linear range of the calibration curve.

-

Perform a precise dilution of the filtered saturated solution. The dilution factor should be recorded accurately.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted saturated solution.

-

Alternatively, use the Beer-Lambert Law: A = εcl, where:

-

A is the measured absorbance of the diluted sample.

-

ε is the molar absorptivity (213,000 L mol⁻¹ cm⁻¹ in ethanol).[1]

-

c is the concentration of the diluted sample in mol/L.

-

l is the path length of the cuvette (1 cm).

-

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Convert the concentration from mol/L to g/L by multiplying by the molecular weight of the compound (506.42 g/mol ).

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound. For researchers and professionals in drug development, precise determination of solubility in relevant biological and formulation solvents is a critical step for ensuring the reliability and reproducibility of experimental results. The provided protocol offers a robust method for obtaining this vital data.

References

- 1. Buy this compound | 18300-31-7 [smolecule.com]

- 2. 1,1′-Diethyl-4,4′-dicarbocyanine iodide Dye content 90 % | 18300-31-7 [sigmaaldrich.com]

- 3. 1 1'-DIETHYL-4 4'-DICARBOCYANINE IODIDE | 18300-31-7 [chemicalbook.com]

- 4. This compound | C27H27IN2 | CID 9914155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1,1'-DIETHYL-4,4'-CARBOCYANINE IODIDE CAS#: 4727-50-8 [m.chemicalbook.com]

Unveiling the Photophysical Core of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of the near-infrared (NIR) cyanine dye, 1,1'-Diethyl-4,4'-dicarbocyanine iodide. Cyanine dyes are integral to a myriad of applications in biomedical research and drug development, including fluorescent labeling, photodynamic therapy, and as probes for nucleic acid detection. A thorough understanding of their photophysical properties, particularly the efficiency of their light emission, is paramount for the successful design and implementation of these applications.

Quantitative Photophysical Data

The fluorescence quantum yield (ΦF) of a fluorophore is a critical parameter that quantifies the efficiency of the conversion of absorbed light into emitted fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is highly dependent on its local environment, including the solvent polarity and viscosity, as well as its aggregation state.

Below is a summary of the available quantitative data for this compound:

| Property | Value | Solvent | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.033 | DMSO | [1] |

| Absorption Maximum (λmax) | 818 nm | Ethanol | [1] |

| Molar Absorptivity (ε) | 213,000 M-1cm-1 | Ethanol | [1] |

The relatively low quantum yield in dimethyl sulfoxide (DMSO) suggests that non-radiative decay pathways, such as internal conversion and intersystem crossing, are significant processes for this dye in this particular solvent. The strong absorption in the near-infrared region makes it a valuable tool for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.

Factors Influencing Quantum Yield

The fluorescence quantum yield of cyanine dyes like this compound is not an intrinsic constant but is profoundly influenced by several external factors:

-

Solvent Polarity and Viscosity: The polarity of the solvent can affect the energy levels of the ground and excited states of the dye, thereby influencing the rates of radiative and non-radiative decay. Increased solvent viscosity often leads to a higher quantum yield by restricting intramolecular motions, such as cis-trans isomerization, which are major non-radiative decay pathways for many cyanine dyes.

-

Aggregation: Cyanine dyes are known to form aggregates, such as H-aggregates and J-aggregates, in aqueous solutions. H-aggregation typically leads to a blue-shift in the absorption spectrum and fluorescence quenching, resulting in a lower quantum yield. Conversely, J-aggregates often exhibit a red-shifted absorption and can have a significantly enhanced fluorescence quantum yield.

-

Binding to Biomolecules: The interaction of this compound with biomolecules, particularly nucleic acids, can dramatically alter its photophysical properties. Upon intercalation or groove binding to DNA, the dye's conformational freedom is restricted, leading to a significant increase in its fluorescence quantum yield. This phenomenon, known as fluorescence enhancement, is the basis for its use as a nucleic acid stain.

Experimental Protocols for Quantum Yield Measurement

The determination of fluorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.

Relative Quantum Yield Measurement

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Detailed Methodology:

-

Standard Selection: Choose a standard fluorophore whose absorption and emission spectra overlap with the sample. For near-infrared dyes, a standard such as IR-26 is often used.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Absolute Quantum Yield Measurement

The absolute method directly measures the number of photons emitted and absorbed by the sample using an integrating sphere.

Detailed Methodology:

-

Instrumentation: An integrating sphere is coupled to a spectrofluorometer. The sphere is coated with a highly reflective material to ensure that all emitted light is collected.

-

Blank Measurement: A cuvette containing only the solvent is placed in the integrating sphere, and the spectrum of the excitation light is recorded.

-

Sample Measurement: The sample solution is placed in the integrating sphere, and the emission spectrum is recorded. This measurement captures both the emitted fluorescence and the scattered excitation light.

-

Data Analysis: The integrated intensities of the excitation light with and without the sample, and the integrated intensity of the sample's fluorescence are used to calculate the quantum yield. The software accompanying the instrument typically performs this calculation automatically.

Mandatory Visualizations

Experimental Workflow for Relative Quantum Yield Measurement

References

In-Depth Technical Guide: Safety and Handling of 1,1'-Diethyl-4,4'-dicarbocyanine iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,1'-Diethyl-4,4'-dicarbocyanine iodide (CAS No. 18300-31-7), a near-infrared cyanine dye. Adherence to these guidelines is crucial to ensure personal safety and proper experimental conduct.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Ethyl-4-[5-(1-ethylquinolin-4(1H)-ylidene)penta-1,3-dien-1-yl]quinolin-1-ium iodide |

| CAS Number | 18300-31-7 |

| Molecular Formula | C₂₇H₂₇IN₂ |

| Molecular Weight | 506.42 g/mol [1] |

Hazard Identification and Classification

This compound is a hazardous substance and should be handled with extreme care. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger[1]

Hazard Pictograms:

Toxicological Data

Detailed toxicological data for this compound is limited, and its chemical, physical, and toxicological properties have not been thoroughly investigated.[2] However, the available data indicates significant toxicity.

| Route of Exposure | Species | Value |

| Dermal LD50 | Not Specified | 300 mg/kg[2] |

| Oral LD50 | Not Available | No data available |

| Inhalation LC50 | Not Available | No data available |

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required, especially when handling the powder form. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician immediately.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[2] |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] Rinse mouth. Do NOT induce vomiting. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place and protect from light.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Experimental Protocol: Representative Staining of Cells with a Near-Infrared Cyanine Dye

This protocol is a general guideline for staining cells with a near-infrared dicarbocyanine dye like this compound. All handling of the dye should be performed in a chemical fume hood with appropriate PPE.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Cells for staining

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Stock Solution Preparation:

-

In a chemical fume hood, carefully weigh out a small amount of this compound powder.

-

Prepare a stock solution (e.g., 1 mM) by dissolving the dye in anhydrous DMSO. Mix thoroughly by vortexing.

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution Preparation:

-

Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in PBS or cell culture medium immediately before use.

-

-

Cell Staining:

-

Grow cells to the desired confluency on coverslips or in a multi-well plate.

-

Remove the cell culture medium and wash the cells once with PBS.

-

Add the working solution of the dye to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C, protected from light. Incubation time and dye concentration may need to be optimized for different cell types and applications.[4][5]

-

After incubation, remove the staining solution and wash the cells two to three times with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides or image the cells directly in the multi-well plate using a fluorescence microscope equipped with the appropriate filters for near-infrared dyes (excitation/emission maxima for this compound are in the near-infrared spectrum).

-

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and use of this compound.

Caption: Safe Handling Workflow for this compound.

Caption: Experimental Workflow for Cell Staining.

References

- 1. This compound | C27H27IN2 | CID 9914155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Using 1,1'-Diethyl-4,4'-dicarbocyanine iodide (JC-1) for Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Diethyl-4,4'-dicarbocyanine iodide, commonly known as JC-1, is a lipophilic, cationic fluorescent dye widely utilized in cell biology to assess mitochondrial health.[1][2] This dye is a sensitive probe for detecting changes in mitochondrial membrane potential (ΔΨm), a key indicator of cellular viability and apoptosis.[1][3][4] In healthy, non-apoptotic cells, the high mitochondrial membrane potential promotes the accumulation of JC-1 in the mitochondria, where it forms aggregates that emit red fluorescence.[2][3] Conversely, in apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[2][3] The ratio of red to green fluorescence provides a ratiometric measurement of the mitochondrial membrane potential, making it a valuable tool for studies in apoptosis, drug screening, and mitochondrial function.[5]

Principle of the Method

The dual fluorescence property of JC-1 allows for a clear distinction between healthy and apoptotic cells.[5] In healthy cells with a high mitochondrial membrane potential (high ΔΨm), the positively charged JC-1 dye enters the negatively charged mitochondria and accumulates. At high concentrations within the mitochondria, JC-1 molecules form "J-aggregates," which exhibit a characteristic red to orange fluorescence with an emission maximum of approximately 590 nm.[1][6]

In apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, and the dye no longer accumulates inside the mitochondria.[1] Instead, it disperses throughout the cytoplasm in its monomeric form, which emits a green fluorescence with an emission maximum of about 527-530 nm.[1][6] Consequently, a decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization, a hallmark of early-stage apoptosis.[5][7] This ratiometric analysis is advantageous as it is largely independent of factors like mitochondrial size, shape, and density.[6]

Product Information

| Property | Value |

| Chemical Name | This compound |

| Common Name | JC-1 |

| Molecular Formula | C25H27IN2 |

| Molecular Weight | 514.4 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using JC-1 in mitochondrial staining experiments.

Table 1: JC-1 Staining Parameters

| Parameter | Fluorescence Microscopy | Flow Cytometry |

| Recommended JC-1 Concentration | 1-10 µM[3] | 2 µM[3][6] |

| Incubation Time | 15-30 minutes[3][6] | 15-30 minutes[6] |

| Incubation Temperature | 37°C[3][6] | 37°C[6] |

Table 2: Spectral Properties of JC-1

| Form | Excitation (nm) | Emission (nm) | Fluorescence Color |

| J-aggregates (Healthy Mitochondria) | ~585 (excitable from 485)[7] | ~590-595[1][8] | Red/Orange |

| Monomers (Apoptotic Cells) | ~514[7] | ~527-535[1][8] | Green |

Experimental Protocols

Note: JC-1 staining is intended for live cells and is not suitable for fixed cells.[3] It is recommended to handle JC-1 with care, wearing protective gloves and clothing, as it is a potential mutagen.[3]

Protocol 1: Mitochondrial Staining for Fluorescence Microscopy

This protocol is suitable for both adherent and suspension cells.

Materials:

-

JC-1 dye

-

DMSO

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

6-, 12-, 24-, or 96-well culture plates

-

Fluorescence microscope with appropriate filters (e.g., FITC and TRITC or Texas Red)

Procedure:

-

Cell Preparation:

-

Reagent Preparation:

-

Staining:

-

Remove the existing cell culture medium.

-

Add the JC-1 working solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.[3]

-

-

Washing (Optional but Recommended):

-

Rinse the cells with pre-warmed 1X Assay Buffer or PBS to remove excess dye.[3]

-

-

Imaging:

-

Observe the cells under a fluorescence microscope using standard filters for FITC (for green monomers) and Rhodamine or Texas Red (for red J-aggregates).[3][4]

-

In healthy, non-apoptotic cells, mitochondria will appear red due to the formation of J-aggregates.[4] In apoptotic cells, the fluorescence will be predominantly green.[4]

-

Protocol 2: Mitochondrial Staining for Flow Cytometry

Materials:

-

JC-1 dye

-

DMSO

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Flow cytometry tubes

-

Flow cytometer with 488 nm excitation laser and appropriate emission filters (e.g., for FITC and PE)

Procedure:

-

Cell Preparation:

-

Culture cells to a density not exceeding 1 x 10^6 cells/mL.[4]

-

Induce apoptosis if required by your experimental design.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

-

Reagent Preparation:

-

Staining:

-

Washing:

-

Centrifuge the cells to pellet them and remove the supernatant.

-

Wash the cells once with pre-warmed PBS or 1X Assay Buffer.[4]

-

-

Data Acquisition:

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS).

-

Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation.[5]

-

Detect the green fluorescence of JC-1 monomers in the FITC channel (e.g., 530 nm) and the red fluorescence of J-aggregates in the PE channel (e.g., 585 nm).[5][9]

-

Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit low red and high green fluorescence.

-

Visualizations

Caption: Workflow for mitochondrial staining using JC-1.

Caption: JC-1 mechanism for detecting mitochondrial health.

References

- 1. youtube.com [youtube.com]

- 2. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. gentaurpdf.com [gentaurpdf.com]

- 5. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Figure 1. JC-1 staining of peripheral blood lymphocytes and monocytes. Note the different fluorescence intensity of the two cell types, due to the presence of a higher number of mitochondria in monocytes. [cyto.purdue.edu]

Application Notes and Protocols for Carbocyanine Dyes in Flow Cytometry

A focus on 1,1'-Diethyl-4,4'-dicarbocyanine iodide as a potential, novel staining agent.

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a cyanine dye with specific spectral properties.[1][2] While not a conventional dye in flow cytometry, its characteristics suggest potential applications, particularly in viability and mitochondrial membrane potential assays, similar to other carbocyanine dyes.[3] Flow cytometry is a powerful technique for multi-parametric analysis of single cells, with applications in immunophenotyping, cell cycle analysis, and viability assessment.[4] The exclusion of dead cells from analysis is critical to obtain accurate data, as dead cells can exhibit autofluorescence and non-specific antibody binding.[3][5]

Principle of Viability Staining

The most common method for assessing cell viability in flow cytometry is through dye exclusion, which relies on the integrity of the cell membrane.[3] Viable cells with intact membranes will exclude certain dyes, while cells with compromised membranes (indicative of late apoptosis or necrosis) will allow the dye to enter and stain intracellular components, such as nucleic acids.[5][6]

Physicochemical and Spectral Properties

A summary of the known properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C27H27IN2 | [2] |

| Molecular Weight | 506.42 g/mol | [2] |

| Absorption Max (λmax) | 818 nm (in ethanol) | [1] |

| Molar Absorptivity (ε) | 213,000 M-1cm-1 (at 818 nm in ethanol) | [1] |

| Solvent for Spectroscopy | Ethanol, DMSO | [1] |

| Physical Form | Solid |

Proposed Mechanism of Action in Flow Cytometry

Based on its chemical structure, this compound is a cationic dye. This property is key to its potential use in flow cytometry for assessing cell viability and mitochondrial membrane potential.

As a Viability Dye:

Like other membrane-impermeant DNA binding dyes (e.g., Propidium Iodide, 7-AAD), it is hypothesized that this compound would be excluded by live cells with intact membranes.[3][5] In dead or dying cells with compromised membranes, the dye could enter the cell and intercalate with nucleic acids, leading to a significant increase in fluorescence.

For Mitochondrial Membrane Potential:

Lipophilic cationic dyes are known to accumulate in mitochondria, driven by the negative mitochondrial membrane potential.[7] A decrease in this potential is an early indicator of apoptosis. It is plausible that this compound could function in this capacity, with healthy cells showing bright mitochondrial staining and apoptotic cells exhibiting reduced fluorescence.

Experimental Protocols

The following are generalized protocols for the use of a novel carbocyanine dye in flow cytometry. It is essential to perform optimization experiments, such as dye titration and determination of optimal incubation time, for each cell type and experimental condition.

Protocol 1: Cell Viability Assessment

This protocol outlines the steps for using a carbocyanine dye as a viability stain.

Materials:

-

Single-cell suspension (1 x 10^6 cells/mL)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)

-

Stock solution of this compound (e.g., 1 mg/mL in DMSO)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension from your sample.[8]

-

Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.[8]

-

Resuspend the cell pellet in 1 mL of fresh staining buffer.

-

Prepare a working solution of the dye by diluting the stock solution. The optimal concentration needs to be determined through titration (a suggested starting range is 0.1-10 µg/mL).

-

Add the diluted dye to the cell suspension.

-

Incubate for 5-15 minutes at room temperature, protected from light.[9]

-

Do not wash the cells after incubation.

-

Acquire data on a flow cytometer, using appropriate laser and filter settings based on the dye's spectral properties. For a dye with an absorption maximum of 818 nm, a red or infrared laser would be required for excitation.

Protocol 2: Optimization by Titration

To determine the optimal concentration of the dye that provides the best separation between live and dead cell populations.

Materials:

-

Heat-killed or otherwise treated dead cell population (as a positive control)

-

Live cell population

-

Serial dilutions of the carbocyanine dye

Procedure:

-

Prepare a series of tubes with a known number of cells.

-

Create a range of dye concentrations through serial dilution.

-

Add each dye concentration to a separate tube of cells. Include a tube of unstained cells as a negative control.

-

Incubate as described in Protocol 1.

-

Analyze the samples on a flow cytometer.

-

The optimal concentration is the one that gives the brightest staining of dead cells with minimal fluorescence in the live cell population.

Data Presentation

The following tables provide a template for organizing experimental data when optimizing and using a novel carbocyanine dye.

Table 1: Dye Titration Results

| Dye Concentration | Live Cell MFI | Dead Cell MFI | Staining Index |

| Unstained | |||

| Concentration 1 | |||

| Concentration 2 | |||

| Concentration 3 | |||

| ... |

*MFI: Mean Fluorescence Intensity

Table 2: Experimental Parameters

| Parameter | Recommended Value/Range |

| Cell Concentration | 1 x 10^6 to 1 x 10^7 cells/mL[8] |

| Dye Concentration | To be determined by titration |

| Incubation Time | 5 - 30 minutes[6][9] |

| Incubation Temperature | Room Temperature or 4°C[9][10] |

| Excitation Laser | Red/Infrared (based on λmax) |

| Emission Filter | To be determined based on emission spectra |

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

Caption: Principle of Viability Staining.

Caption: General Flow Cytometry Staining Workflow.

Conclusion

While this compound is not a standard reagent for flow cytometry, its properties as a carbocyanine dye suggest its potential utility. The protocols and principles outlined here provide a framework for researchers to explore its application as a novel viability or mitochondrial membrane potential stain. Rigorous optimization and validation are paramount for obtaining reliable and reproducible results. Researchers should always include appropriate controls, such as unstained cells and populations of known live and dead cells, in their experiments.

References

- 1. PhotochemCAD | this compound [photochemcad.com]

- 2. This compound | C27H27IN2 | CID 9914155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell viability dyes for flow cytometry | Abcam [abcam.com]

- 6. microscopist.co.uk [microscopist.co.uk]

- 7. Influence of trans-membrane potential and of hydrophobic interactions on dye accumulation in mitochondria of living cells | Semantic Scholar [semanticscholar.org]

- 8. research.pasteur.fr [research.pasteur.fr]

- 9. Cell Viability [flowcytometry.utoronto.ca]

- 10. google.com [google.com]

Application Notes and Protocols for 1,1'-Diethyl-4,4'-dicarbocyanine iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Diethyl-4,4'-dicarbocyanine iodide is a fluorescent dye belonging to the carbocyanine family. While it is utilized in biomedical research for the visualization and labeling of nucleic acids, membranes, and proteins, and for investigating mitochondrial activity, its specific application for the quantitative measurement of membrane potential is not well-documented in scientific literature.[1] This document provides an overview of the dye's properties and general protocols for its use in fluorescent staining. Additionally, it outlines the principles and a general protocol for measuring mitochondrial membrane potential using a related and well-characterized carbocyanine dye, JC-1, which may serve as a reference for potential applications of this compound in this context.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18300-31-7 | [2] |

| Molecular Formula | C₂₇H₂₇IN₂ | [2] |

| Molecular Weight | 506.42 g/mol | [2] |

| Appearance | Solid | |

| λmax (Absorption) | ~814 nm | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

General Staining Protocol for Live Cells

This protocol provides a general guideline for using this compound as a fluorescent stain for live cells. Optimization of dye concentration and incubation time may be necessary for different cell types and experimental conditions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Live cell culture

-

Fluorescence microscope

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO. The concentration of the stock solution can typically be in the range of 1-10 mM.

-

Working Solution Preparation: Dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration. The optimal working concentration should be determined empirically but can range from 50 to 200 nM.

-

Cell Staining:

-

For adherent cells, remove the culture medium and wash the cells with PBS.

-

For suspension cells, centrifuge the cells to form a pellet and resuspend in PBS.

-

Add the working solution of this compound to the cells.

-

-

Incubation: Incubate the cells with the dye for 30 to 60 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells with PBS to remove any unbound dye.

-

Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for the dye's excitation and emission wavelengths.

Principle of Mitochondrial Membrane Potential Measurement with Carbocyanine Dyes

While a specific protocol for this compound is not available, the following principle, based on the well-characterized dye JC-1, illustrates how carbocyanine dyes can be used to measure mitochondrial membrane potential (ΔΨm).

JC-1 is a cationic carbocyanine dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[3][4] The ratio of red to green fluorescence can, therefore, be used as an indicator of the mitochondrial membrane potential.

General Protocol for Mitochondrial Membrane Potential Measurement using JC-1 (for reference)

This protocol is for the use of JC-1 and is provided as a reference for measuring mitochondrial membrane potential.

Materials:

-

JC-1 dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer or fluorescence microscope

Protocol:

-

JC-1 Stock Solution: Prepare a 1-10 mM stock solution of JC-1 in anhydrous DMSO.

-

JC-1 Working Solution: Dilute the JC-1 stock solution in cell culture medium to a final concentration of 1-5 µM.

-

Cell Staining:

-

Resuspend cells in the JC-1 working solution at a concentration of approximately 1 x 10⁶ cells/mL.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.

-

Analysis:

-